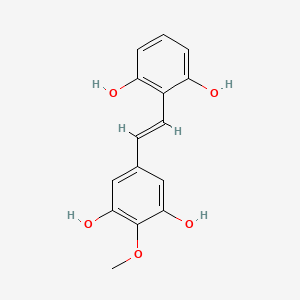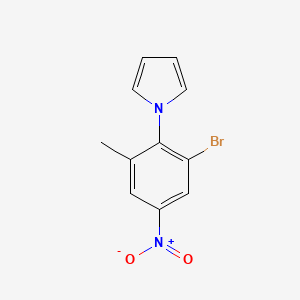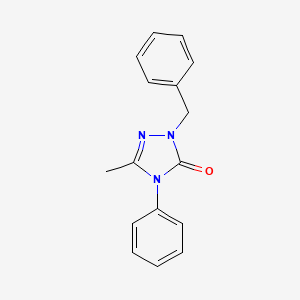
Gnetucleistol B
Overview
Description
Gnetucleistol B is a stilbene derivative isolated from the plant Gnetum cleistostachyum. This compound, along with its analogs Gnetucleistol A and Gnetucleistol C, was identified through extensive spectroscopic analysis, including electron ionization mass spectrometry, ultraviolet spectroscopy, infrared spectroscopy, nuclear Overhauser effect, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and two-dimensional nuclear magnetic resonance . Gnetum cleistostachyum is native to the southern part of Yunnan province in China and is known for its rich content of bioactive stilbenes and oligostilbenes .
Mechanism of Action
Target of Action
Gnetucleistol B is a stilbenolignan isolated from the lianas of Gnetum cleistostachyum It’s known that stilbenolignans like this compound often interact with various proteins and enzymes in the body, influencing their function and leading to various physiological effects .
Mode of Action
It’s known that stilbenolignans can interact with their targets in various ways, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
It’s known that stilbenolignans can influence various biochemical pathways, including those involved in inflammation and oxidative stress . For instance, this compound has been found to show moderate inhibitory activities on TNF-a, a key mediator of inflammation .
Result of Action
This compound has been found to exhibit moderate inhibitory activities on TNF-a, a key mediator of inflammation . This suggests that this compound may have potential anti-inflammatory effects. Additionally, this compound also showed potent inhibitory activity on malondialdehyde, indicating potential antioxidant activity .
Biochemical Analysis
Biochemical Properties
Gnetucleistol B plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to exhibit moderate inhibitory activities on tumor necrosis factor-alpha (TNF-α) and potent inhibitory activity on malondialdehyde . These interactions suggest that this compound may modulate inflammatory responses and oxidative stress. The compound’s ability to inhibit TNF-α indicates its potential as an anti-inflammatory agent, while its effect on malondialdehyde suggests antioxidant properties.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, this compound has been shown to affect cellular metabolism by inhibiting the production of reactive oxygen species (ROS), which are known to cause cellular damage . These effects highlight the compound’s potential in mitigating oxidative stress and inflammation at the cellular level.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as TNF-α . This inhibition is achieved through the compound’s ability to bind to the active sites of these enzymes, thereby preventing their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to the downregulation of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its bioactivity over extended periods . Prolonged exposure to environmental factors such as light and temperature may lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that this compound can exert sustained anti-inflammatory and antioxidant effects in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant anti-inflammatory and antioxidant activities without causing adverse effects . At higher doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the metabolism of lipids and carbohydrates, leading to changes in the levels of key metabolites . This compound’s interactions with enzymes such as lipoxygenase and cyclooxygenase suggest its role in modulating lipid metabolism and inflammatory responses . Additionally, the compound’s effect on carbohydrate metabolism may contribute to its overall bioactivity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach its target sites within cells . The compound’s distribution within tissues is influenced by its interactions with binding proteins, which facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to these compartments . The presence of this compound in the nucleus suggests its potential role in modulating gene expression, while its cytoplasmic localization may be associated with its interactions with enzymes and other biomolecules involved in cellular metabolism .
Preparation Methods
The preparation of Gnetucleistol B involves the isolation from the lianas of Gnetum cleistostachyum. The synthetic route for this compound has been explored through biomimetic synthesis, which mimics the natural biosynthetic pathways of the plant . The biomimetic synthesis involves oxidative coupling reactions, which are crucial for forming the stilbenolignan structure . The reaction conditions typically include the use of oxidizing agents and specific solvents to facilitate the coupling process .
Chemical Reactions Analysis
Gnetucleistol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions can lead to the formation of quinones, while reduction reactions may yield dihydro derivatives .
Scientific Research Applications
In chemistry, it serves as a model compound for studying stilbene derivatives and their reactivity . In biology and medicine, Gnetucleistol B has shown promising anti-inflammatory and antioxidant activities . It has been investigated for its ability to inhibit the biosynthesis of leukotrienes and act as a receptor antagonist .
Comparison with Similar Compounds
Gnetucleistol B is structurally similar to other stilbene derivatives such as Gnetucleistol A, Gnetucleistol C, Gnetifolin A, p-hydroxycinnamic acid, piceatannol, and resveratrol . Compared to these compounds, this compound exhibits unique bioactivities, particularly its potent inhibition of leukotriene biosynthesis and receptor antagonism . This makes this compound a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
5-[(E)-2-(2,6-dihydroxyphenyl)ethenyl]-2-methoxybenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-20-15-13(18)7-9(8-14(15)19)5-6-10-11(16)3-2-4-12(10)17/h2-8,16-19H,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTRDKZCEOBVNB-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C=CC2=C(C=CC=C2O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1O)/C=C/C2=C(C=CC=C2O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(1,3-Benzodioxol-5-yl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B3038358.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-phenylpyridine-3-carbonitrile](/img/structure/B3038359.png)

![3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile](/img/structure/B3038363.png)
![2-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}acetic acid](/img/structure/B3038364.png)

![2-[(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B3038369.png)


![2-[2-[2-[[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B3038375.png)
![1,4-Dimethoxy-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline](/img/structure/B3038376.png)
![2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B3038377.png)
![8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B3038379.png)
![3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B3038380.png)
